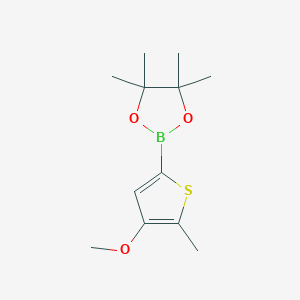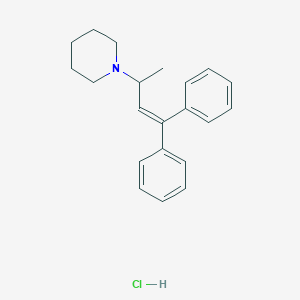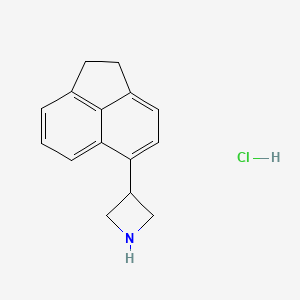
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is a specialized cross-linking agent used in various chemical and biological applications. This compound is characterized by its ability to react with azide compounds through copper-catalyzed click chemistry to form triazole bonds . The structure of this compound includes three propargyl groups, polyethylene glycol (PEG) spacers, and an ethyloxyethyl group attached to an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine typically involves the following steps:
Formation of Propargyl-PEG2-NHCO-ethyloxyethyl Intermediate: This step involves the reaction of propargylamine with PEG2 and ethyloxyethyl isocyanate under controlled conditions.
Tri-functionalization: The intermediate is then reacted with a tri-functional amine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole bonds.
Substitution Reactions: The propargyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Azide Compounds: React with the propargyl groups to form triazole bonds.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Propargyl Compounds: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and material science.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
Mécanisme D'action
The primary mechanism of action for Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine involves its ability to form triazole bonds through click chemistry. The propargyl groups react with azide compounds in the presence of copper catalysts, resulting in the formation of stable triazole linkages. This mechanism is widely used in bioconjugation and material science to create stable and functionalized products .
Comparaison Avec Des Composés Similaires
Tri(propargyl-PEG5-NHCO-ethyloxyethyl)amine: Similar structure but with longer PEG spacers.
Tri(propargyl-NHCO-ethyloxyethyl)amine: Lacks the PEG spacers, resulting in different solubility and reactivity properties.
Uniqueness: Tri(propargyl-PEG2-NHCO-ethyloxyethyl)amine is unique due to its balanced hydrophilicity and reactivity, making it suitable for a wide range of applications in both aqueous and organic media. The presence of PEG spacers enhances its solubility and reduces non-specific interactions, which is advantageous in biological applications .
Propriétés
Formule moléculaire |
C36H60N4O12 |
|---|---|
Poids moléculaire |
740.9 g/mol |
Nom IUPAC |
3-[2-[bis[2-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]ethyl]amino]ethoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
InChI |
InChI=1S/C36H60N4O12/c1-4-16-44-28-31-50-22-10-37-34(41)7-19-47-25-13-40(14-26-48-20-8-35(42)38-11-23-51-32-29-45-17-5-2)15-27-49-21-9-36(43)39-12-24-52-33-30-46-18-6-3/h1-3H,7-33H2,(H,37,41)(H,38,42)(H,39,43) |
Clé InChI |
VELHXSSIPPGMGN-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCNC(=O)CCOCCN(CCOCCC(=O)NCCOCCOCC#C)CCOCCC(=O)NCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)





![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)

